Formetorex

Forensic Chemistry Synthetic Route Authentication Impurity Profiling

Researchers needing a reliable Leuckart-route marker face supply inconsistency for this never-marketed amphetamine derivative. Formetorex (N-formylamphetamine) directly solves this as the authenticated CRM for forensic impurity profiling of seized samples. - Definitive evidence of clandestine amphetamine synthesis via the Leuckart reaction. - Attenuated TAAR1 agonist (pIC50 5.64) for dose-response studies without full amphetamine potency. - Confirmed androgen receptor-inactive, providing a validated negative control for endocrine disruption screening. - Serves as a model compound for formamide-mediated bioactivation and reactive metabolite trapping studies.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 15302-18-8
Cat. No. B096578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormetorex
CAS15302-18-8
Synonymsformetamide
formetamide, (+-)-isomer
N-formylamphetamine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC=O
InChIInChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)
InChIKeySGSYPSYCGPLSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Formetorex Chemical Identity and Core Characteristics


Formetorex (INN), also known as N-formylamphetamine or formetamide, is a substituted amphetamine derivative with the molecular formula C10H13NO and molecular weight of 163.22 g/mol [1]. It is classified as an anorectic agent within the substituted amphetamine class, though it has never been marketed as a pharmaceutical product [2]. The compound exists as a racemic mixture unless otherwise specified, with the (S)-enantiomer being the stereoisomer most relevant to its biological activity [3].

Forensic impurity profiling via Leuckart-specific intermediate detection
Research on attenuated TAAR1 agonism without full amphetamine stimulation
Confirmed androgen receptor inactivity for endocrine screening panels
Investigation of formamide-mediated reactive metabolite pathways

Formetorex Substitution Risks and Analog Limitations


Formetorex occupies a unique position in the substituted amphetamine class due to its N-formyl functional group, which fundamentally alters its pharmacological profile compared to non-formylated analogs. While structurally related to amphetamine (Tanimoto coefficient similarity: 0.77-0.88 with methamphetamine using ECFP6/Daylight fingerprints) [1], the formamide moiety confers distinct metabolic fate, receptor binding characteristics, and chemical stability. Critically, high-strength differential evidence is limited due to the compound's status as a never-marketed agent with sparse peer-reviewed pharmacological characterization. The quantitative evidence below represents the maximum verifiable differentiation obtainable from authoritative sources, with explicit tagging of evidence strength.

1 N‑Formyl substitution enables reactive isocyanate bioactivation; amphetamine lacks this metabolic pathway.
2 TAAR1 agonist potency is 2‑ to 20‑fold lower than amphetamine; substitution alters receptor engagement profile.
3 Unique Leuckart‑intermediate identity differentiates from non‑formylated amphetamine analogs; forensic relevance may shift.

Formetorex Quantitative Differentiation Evidence


Leuckart Reaction Intermediate Specificity

Formetorex is the specific intermediate formed in the Leuckart reaction during the illicit synthesis of amphetamine from phenylacetone and formamide [1]. This chemical pathway distinction is absolute: alternative amphetamine precursors or synthetic routes (e.g., reductive amination with ammonium formate) do not yield Formetorex as the defined intermediate. The Leuckart reaction proceeds via condensation of phenylacetone with formamide to produce (±)-N-formylamphetamine (Formetorex), which is subsequently hydrolyzed to amphetamine . This establishes Formetorex as the unique forensic marker for Leuckart-synthesized amphetamine, differentiating it from amphetamine produced via other routes (e.g., P2P reductive amination with different nitrogen sources).

Leuckart Intermediate
Class‑level
Present ONLY in Leuckart‑synthesized amphetamine; qualitative binary distinction.
Supports forensic synthesis route attribution.
Data from synthetic pathway characterization; non‑Leuckart routes do not form this intermediate.
Forensic Chemistry Synthetic Route Authentication Impurity Profiling

TAAR1 Agonist Potency Profile

Formetorex exhibits measurable agonist activity at human Trace Amine-Associated Receptor 1 (TAAR1) with a pIC50 value of 5.64, corresponding to an IC50 of approximately 2.29 μM (2,290 nM) [1]. For comparator context, (S)-amphetamine, the active enantiomer of amphetamine, demonstrates TAAR1 agonist potency with reported EC50 values in the range of 0.1-1.0 μM across various assay platforms [2]. This indicates that Formetorex is approximately 2- to 20-fold less potent than amphetamine at the TAAR1 target, consistent with qualitative assessments describing Formetorex as "half as potent" a stimulant compared to amphetamine [3].

TAAR1 Agonist Potency
Reported
Formetorex IC50 2.29 μM vs. amphetamine EC50 ~0.1–1 μM
2‑ to 20‑fold lower TAAR1 engagement; supports attenuated agonist research context.
Cross‑study comparison; assay conditions may vary.
Trace Amine-Associated Receptor CNS Stimulant Pharmacology Receptor Binding

Androgen Receptor Inactivity Confirmation

Formetorex has been experimentally tested for activity at the androgen receptor (AR) across agonist, antagonist, and binding assays and was found to be inactive in all modalities [1]. This negative data establishes a clean profile with respect to AR-mediated endocrine disruption potential. In contrast, several structurally related substituted amphetamines and phenethylamines have demonstrated AR modulatory activity in screening assays, though direct comparator data for specific close analogs is not available in the curated QSAR dataset.

Androgen Receptor
Class‑level
Inactive in agonist, antagonist, and binding assays.
Confirms absence of AR‑mediated endocrine activity in screening panels.
Class‑level inference; specific analog comparator data unavailable.
Nuclear Receptor Profiling Off-Target Screening Endocrine Disruption

Bioactivation to Reactive Isocyanate

Formetorex undergoes bioactivation in rats to 1-methyl-2-phenylethyl isocyanate (MPIC), a reactive intermediate detected as conjugates in bile and urine [1]. This metabolic pathway is distinct from amphetamine metabolism, which proceeds primarily via aromatic hydroxylation, deamination, and conjugation pathways without isocyanate formation. The formamide functional group of Formetorex directly enables this unique bioactivation route. Amphetamine itself does not undergo this metabolic transformation.

Bioactivation to Isocyanate
Class‑level
Metabolized to reactive isocyanate MPIC; amphetamine does not form this metabolite.
Enables study of formamide‑mediated bioactivation pathways.
In vivo rat model; conjugates detected in bile and urine.
Drug Metabolism Reactive Metabolite Formation Toxicology

MELK and HSP90α Binding Assessment

Formetorex has been evaluated in binding and inhibition assays against Maternal Embryonic Leucine Zipper Kinase (MELK) and Heat Shock Protein 90 alpha (HSP90α). At MELK, Formetorex exhibited an IC50 > 10,000 nM (>10 μM) in an enzymatic inhibition assay [1]. At HSP90α, Formetorex demonstrated a Kd of 19,000 nM (19 μM) by NMR chemical shift perturbation [2]. These values indicate weak to negligible engagement at both targets. Comparative data for amphetamine or close structural analogs at these specific targets are not available in public binding databases.

MELK / HSP90α Binding
Data to verify
MELK IC50 >10 μM; HSP90α Kd = 19 μM
Indicates weak/negligible kinase and chaperone engagement.
No amphetamine comparator data available.
Kinase Inhibition Heat Shock Protein Off-Target Screening

Formetorex Research and Industrial Applications


Forensic Impurity Profiling

Formetorex is an essential certified reference material (CRM) for forensic laboratories conducting impurity profiling of seized amphetamine samples. As the defined intermediate in the Leuckart synthesis, detection and quantification of Formetorex provides definitive evidence that the amphetamine was produced via this specific clandestine route [1]. This application is supported by the compound's unique identity as N-formylamphetamine and its established role as a Leuckart reaction intermediate [2].

Formamide Bioactivation Studies

Formetorex serves as a model compound for investigating formamide-mediated bioactivation pathways. Its documented metabolism to the reactive isocyanate MPIC in rats [1] makes it a valuable tool for studying structure-dependent bioactivation, reactive metabolite trapping, and hepatotoxicity risk assessment in amphetamine-class compounds. This application leverages the distinct metabolic fate conferred by the N-formyl functional group.

Attenuated TAAR1 Pharmacology

Formetorex can be employed as a TAAR1 agonist in experimental systems where full amphetamine potency is undesirable or confounding. With a TAAR1 pIC50 of 5.64 (IC50 ≈ 2.29 μM) [1], Formetorex offers reduced TAAR1 engagement compared to amphetamine (estimated 2- to 20-fold lower potency), enabling dose-response studies in the micromolar range and investigations of partial vs. full TAAR1 agonism effects [2].

Androgen Receptor Negative Control

Formetorex is experimentally confirmed to be inactive at the androgen receptor in agonist, antagonist, and binding assays [1]. This validated negative profile qualifies Formetorex as a reference negative control compound in nuclear receptor screening panels, particularly for studies investigating potential endocrine-disrupting properties of substituted amphetamines and phenethylamine derivatives.

Application
Selection Property
Validation Focus
Forensic impurity profiling
Leuckart intermediate specificity
Confirming synthesis route attribution
Formamide bioactivation studies
Reactive isocyanate metabolite formation
Investigating bioactivation pathways
Attenuated TAAR1 research
Reduced TAAR1 agonist potency
Micromolar dose‑response and partial agonism studies
Androgen receptor negative control
Confirmed AR inactivity
Endocrine disruption screening negative control

Technical Documentation Hub

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31 linked technical documents
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